- Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodide, Tetrahedron, 2012, 68(5), 1515-1520

Cas no 93-08-3 (2'-Acetonaphthone)

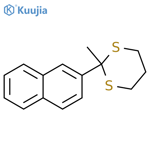

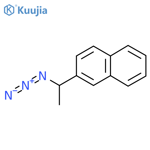

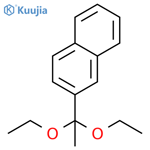

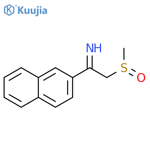

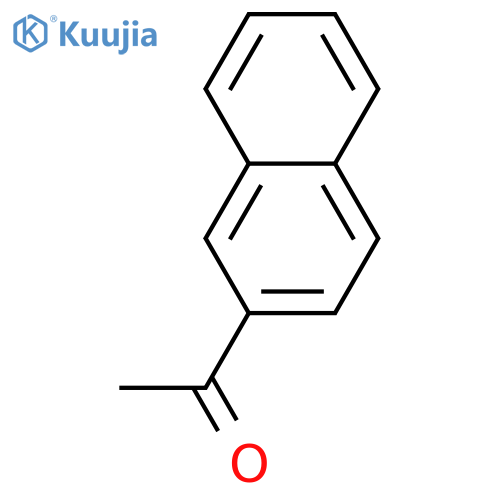

2'-Acetonaphthone structure

商品名:2'-Acetonaphthone

2'-Acetonaphthone 化学的及び物理的性質

名前と識別子

-

- 1-(Naphthalen-2-yl)ethanone

- 2-Acetylnaphthalene~Methyl 2-naphthyl ketone

- Methyl 2-naphthyl ketone

- 2-Acetonaphthone

- 2-Acetylnaphthalene

- Acetylnaphtalene

- 1-(2-Naphthyl)ethan-1-one

- Methyl 2-naphth ketone

- 2'-Acetonaphthone

- 1-(2-naphthyl)-ethanone

- 2-acetonaphthalene

- CI NO 5510

- FEMA 2723

- MANDARIN G

- ORANGE 2

- ORANGE A

- ORANGE II

- ORANGE P

- ORANGE Y

- ORANGER

- 1-(2-Naphthalenyl)ethanone (ACI)

- 2′-Acetonaphthone (6CI, 8CI)

- 1-(2-Naphthyl)ethanone

- 1-(Naphthalen-2-yl) ethan-1-one

- 1-(Naphthalen-3-yl)ethanone

- 2-Naphthyl methyl ketone

- Methyl β-naphthyl ketone

- NSC 7658

- Oranger crystals

- β-Acetonaphthone

- β-Acetylnaphthalene

- β-Naphthyl methyl ketone

-

- MDL: MFCD00004108

- インチ: 1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3

- InChIKey: XSAYZAUNJMRRIR-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C=C2C(C=CC=C2)=CC=1

- BRN: 774965

計算された属性

- せいみつぶんしりょう: 170.07300

- どういたいしつりょう: 170.073

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.12 g/mL at 25 °C(lit.)

- ゆうかいてん: 52.0 to 57.0 deg-C

- ふってん: 301°C(lit.)

- フラッシュポイント: 華氏温度:334.4°f< br / >摂氏度:168°C< br / >

- 屈折率: n20/D 1.628(lit.)

- ようかいど: 0.272g/l

- すいようせい: 不溶性

- PSA: 17.07000

- LogP: 3.04240

- ようかいせい: エーテル、ベンゼン、四塩化炭素に溶けやすく、エタノールに微溶し、水にほとんど溶けない。

- FEMA: 2723

2'-Acetonaphthone セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:UN3077

- WGKドイツ:3

- 危険カテゴリコード: 51/53

- セキュリティの説明: S26-S36-S61-S24/25-S22-S36/37

- RTECS番号:DB7084000

-

危険物標識:

- 包装グループ:III

- セキュリティ用語:9

- TSCA:Yes

- ちょぞうじょうけん:Storage temperature: no restrictions.

- 危険レベル:9

- リスク用語:R22; R36/37/38; R51/53

- 包装等級:III

2'-Acetonaphthone 税関データ

- 税関コード:29143900

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2'-Acetonaphthone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20021-1.0g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| Enamine | EN300-20021-25.0g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 25.0g |

$38.0 | 2025-03-21 | |

| Life Chemicals | F1995-0259-5g |

2'-Acetonaphthone |

93-08-3 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Enamine | EN300-20021-2.5g |

1-(naphthalen-2-yl)ethan-1-one |

93-08-3 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A95730-100g |

2-Acetonaphthone |

93-08-3 | 98% | 100g |

¥96.0 | 2021-09-10 | |

| abcr | AB111926-1 kg |

2-Acetylnaphthalene, 99%; . |

93-08-3 | 99% | 1kg |

€118.30 | 2023-04-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20587-1 mL * 10 mM (in DMSO) |

2-Acetylnaphthalene |

93-08-3 | 99.98% | 1 mL * 10 mM (in DMSO) |

¥387.00 | 2022-04-26 | |

| Ambeed | A143056-100g |

1-(Naphthalen-2-yl)ethanone |

93-08-3 | 99% | 100g |

$11.0 | 2024-04-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 134775-100G |

2'-Acetonaphthone |

93-08-3 | 100g |

¥328.14 | 2023-12-10 | ||

| ChemScence | CS-B1305-500g |

2-Acetonaphthone |

93-08-3 | 99.86% | 500g |

$77.0 | 2022-04-26 |

2'-Acetonaphthone 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Niobium pentachloride Solvents: Ethyl acetate , Water ; 3 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1) Solvents: Benzene , 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1)

リファレンス

- 1-Butyl-3-methylimidazolium cobalt tetracarbonyl [bmim][Co(CO)4]: a catalytically active organometallic ionic liquid, Chemical Communications (Cambridge, 2001, (18), 1862-1863

ごうせいかいろ 3

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Platinum (clusters with gold) , Gold (clusters with platinum, palladium, nickel, or iridium) Solvents: (Trifluoromethyl)benzene , Water ; 18 h, rt

リファレンス

- Preparation of carbonyl compounds by oxidation of alcohols using styrene polymer-supported binary gold-transition metal cluster catalysts, Japan, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Hantzsch ester , Diisopropylethylamine Catalysts: 2924304-96-9 Solvents: Tetrahydrofuran ; 25 °C

リファレンス

- Enhanced Reducibility via Altering Exciton Binding Energy of Conjugated Microporous Polymers for Photocatalytic Reduction, Macromolecules (Washington, 2023, 56(11), 4022-4029

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Octakis(acetato-κO)[μ4-(tricyclo[3.3.1.13,7]decane-1,3,5,7-tetrayltetra-4,1-phen… Catalysts: Tempo Solvents: Dichloromethane ; rt

リファレンス

- An excellent dual recycling strategy for the hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones, Green Chemistry, 2012, 14(5), 1493-1501

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Water Solvents: Acetonitrile-d3 ; 20 min, rt

リファレンス

- An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals, Helvetica Chimica Acta, 2011, 94(2), 331-346

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bi… Solvents: Dichloromethane , 1,3-Dimethylimidazolium methyl sulfate ; 1 h, rt

リファレンス

- Oxidation of sec-alcohols catalyzed by Mn(Salen) in ionic liquids, Fenzi Cuihua, 2008, 22(6), 561-564

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Acetone Catalysts: Potassium tert-butoxide , (OC-6-42)-Chloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-5-methy… ; 1 min, 56 °C

リファレンス

- A Versatile Ruthenium(II)-NNC Complex Catalyst for Transfer Hydrogenation of Ketones and Oppenauer-Type Oxidation of Alcohols, Chemistry - A European Journal, 2012, 18(37), 11550-11554

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Water , Oxygen Catalysts: Iodine Solvents: Chloroform ; 24 h, 1 atm, rt

リファレンス

- Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst, ChemPhotoChem, 2020, 4(2), 101-104

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 8 min, rt

リファレンス

- IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditions, Tetrahedron Letters, 2020, 61(15),

ごうせいかいろ 12

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Acetone , Potassium tert-butoxide Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Methanol , Acetone ; 5 min, 56 °C

リファレンス

- Ruthenium(II)-NNN complex-catalyzed Oppenauer-type oxidation of secondary alcohols, Tetrahedron Letters, 2014, 55(9), 1585-1588

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ; 7 h, reflux

リファレンス

- Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide, Tetrahedron, 2011, 67(44), 8544-8551

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Acetone , Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ; 56 °C; 6 h, 56 °C

リファレンス

- Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcohols, Catalysis Communications, 2009, 11(4), 298-301

ごうせいかいろ 16

はんのうじょうけん

1.1 Solvents: Water ; 2 h, rt → 80 °C

リファレンス

- Mild water-promoted selective deacetalization of acyclic acetals, Green Chemistry, 2010, 12(11), 1919-1921

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Sodium iodide , Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate , Water ; 1 h, rt

リファレンス

- Deprotection of dithioacetals using the tantalum(V) chloride-catalyzed oxidation of iodide ion by hydrogen peroxide, Tetrahedron Letters, 2005, 46(37), 6377-6380

ごうせいかいろ 18

はんのうじょうけん

リファレンス

- Chemistry of β-iminosulfoxide. Ketone from β-iminosulfoxide, Tetrahedron Letters, 1978, (2), 147-50

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite Catalysts: Potassium bromide , 2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane , Water ; 5 - 6 min, 0 - 10 °C

リファレンス

- Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere, ChemistrySelect, 2022, 7(14),

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 6 h, rt

リファレンス

- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466

2'-Acetonaphthone Raw materials

- α-[(Methylsulfinyl)methyl]-2-naphthalenemethanimine

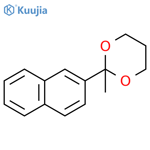

- 1,3-Dioxane,2-methyl-2-(2-naphthalenyl)-

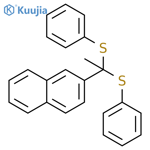

- Naphthalene, 2-[1,1-bis(phenylthio)ethyl]-

- 2-(1-Azidoethyl)naphthalene

- 2-(1,1-Diethoxyethyl)naphthalene

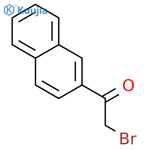

- 2-(Bromoacetyl)naphthalene

- 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-

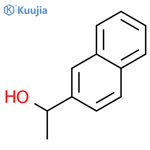

- 1-(Naphthalen-2-yl)ethanol

2'-Acetonaphthone Preparation Products

2'-Acetonaphthone 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

5. Book reviews

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

93-08-3 (2'-Acetonaphthone) 関連製品

- 585-74-0(1-(m-tolyl)ethanone)

- 937-30-4(4'-Ethylacetophenone)

- 941-98-0(1-Acetylnaphthalene)

- 10210-32-9(2-Acetylanthracene)

- 644-13-3(2-Naphthyl phenyl ketone)

- 784-04-3(1-(anthracen-9-yl)ethan-1-one)

- 122-00-9(4'-Methylacetophenone)

- 98-86-2(Acetophenone)

- 2039-76-1(3-Acetylphenanthrene)

- 5960-69-0(2-Acetylphenanthrene)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量